molecular formula C16H10N4OS2 B13711041 (5E)-5-(2,1,3-benzothiadiazol-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2,1,3-benzothiadiazol-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13711041
M. Wt: 338.4 g/mol
InChI Key: ICZUGKWFFTWSOP-UKTHLTGXSA-N
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Description

The compound (5E)-5-(2,1,3-benzothiadiazol-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an imidazolone derivative characterized by a benzothiadiazole moiety linked via a methylene group at the 5-position of the heterocyclic ring. Key structural features include:

  • Benzothiadiazole: A fused aromatic ring system containing sulfur and nitrogen, known for strong electron-withdrawing effects and applications in optoelectronics and medicinal chemistry .
  • Mercapto group (-SH): Enhances reactivity toward metal coordination and redox activity.
  • Phenyl substituent: Provides steric bulk and modulates electronic properties.

Properties

Molecular Formula

C16H10N4OS2

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10N4OS2/c21-15-13(9-10-5-4-8-12-14(10)19-23-18-12)17-16(22)20(15)11-6-2-1-3-7-11/h1-9H,(H,17,22)/b13-9+

InChI Key

ICZUGKWFFTWSOP-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=NSN=C43)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=NSN=C43)NC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The arylidene substituent at the 5-position of the imidazolone ring is a critical determinant of properties. Key analogs include:

Compound (Substituent at 5-position) Key Features Evidence ID
NBSI (4-((2-hydroxyethyl)(methyl)amino)benzylidene) Fluorophore with large Stokes shift; used in RNA aptamer binding .
4-Nitrobenzylidene () Electron-withdrawing nitro group enhances stability and polarizability .
4-Dimethylaminobenzylidene () Electron-donating group increases solubility and alters electronic transitions .
3,4-Dimethoxybenzylidene () Methoxy groups improve antimicrobial activity via enhanced membrane interaction .
Benzothiadiazole (Target Compound) Strong electron deficiency; potential for charge-transfer interactions .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, benzothiadiazole) increase thermal stability and redox activity.
  • Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility and bioactivity .
Antimicrobial Activity
  • Compounds with 3,4-dimethoxybenzylidene () and 4-chlorophenyl () substituents exhibit potent antimicrobial activity, attributed to increased lipophilicity and membrane disruption .
  • The mercapto group in the target compound may enhance metal-binding-mediated toxicity, a mechanism observed in similar thiol-containing imidazolones .
Anticancer Activity
  • Zwitterionic imidazolones with sulfonate moieties () show enhanced water solubility and cytotoxicity (e.g., IC50 = 85.1 µM against HeLa cells) .
  • The benzothiadiazole group in the target compound may confer unique anticancer properties via intercalation or inhibition of redox-sensitive proteins .

Physicochemical Properties

Property Target Compound (Benzothiadiazole) 4-Nitrobenzylidene () 3,4-Dimethoxybenzylidene ()
Melting Point Not reported (predicted >250°C) 232–234°C 239–241°C
Solubility Low (polar aprotic solvents) Low in water Moderate in ethanol/water
IR Absorption C=N (~1645 cm<sup>-1</sup>) C=O (~1728 cm<sup>-1</sup>) C-O (methoxy, ~1250 cm<sup>-1</sup>)
NMR Shifts Aromatic protons: δ 7.5–8.5 ppm δ 8.3–7.76 ppm (ArH) δ 7.56–8.35 ppm (ArH)

Key Trends :

  • Nitro and benzothiadiazole substituents increase melting points due to strong intermolecular interactions.
  • Methoxy groups improve solubility in aqueous-organic mixtures .

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